methyl 2-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate
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Overview
Description
methyl 2-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate typically involves multiple steps, including the formation of the pyridazine ring and subsequent functionalization. Common synthetic routes include:
Formation of Pyridazine Ring: This step often involves the reaction of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Functionalization: The pyridazine ring is then functionalized with various substituents, including the methoxyphenyl group and piperidine carboxamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction optimization, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
methyl 2-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridazine ring and the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
methyl 2-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl 2-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine core structures.
Piperidine Derivatives: Compounds containing the piperidine moiety.
Methoxyphenyl Derivatives: Compounds with the methoxyphenyl group.
Uniqueness
methyl 2-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Biological Activity
Methyl 2-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, a pyridazine moiety, and a methoxyphenyl group. Its molecular formula is C₂₁H₂₃N₃O₃, with a molecular weight of approximately 367.43 g/mol. The specific arrangement of functional groups suggests possible interactions with biological targets, particularly in the context of enzyme inhibition and antimicrobial activity.
Research indicates that compounds similar to this compound may interact with various biological pathways:
- Inhibition of SHP2 Activity : The compound has been noted for its potential to inhibit the activity of SHP2 (Src Homology 2 Domain-containing Phosphatase 2), an enzyme implicated in several cancers, including breast and lung cancer. Inhibition of SHP2 may lead to reduced tumor growth and enhanced apoptosis in cancer cells .
- Antimicrobial Activity : Preliminary studies suggest that derivatives with similar structures exhibit antibacterial and antifungal properties. For instance, compounds containing piperidine and pyridazine rings have shown effectiveness against Gram-positive and Gram-negative bacteria .
Antimicrobial Efficacy
The antimicrobial activity of this compound can be summarized as follows:
Pathogen | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 4.69 - 22.9 | Moderate to Good |
Escherichia coli | 5.64 - 77.38 | Moderate |
Candida albicans | 16.69 - 78.23 | Moderate |
Fusarium oxysporum | 56.74 - 222.31 | Moderate |
These results indicate promising antimicrobial properties, particularly against common bacterial and fungal pathogens.
Case Studies
- Cancer Treatment : A study demonstrated that compounds inhibiting SHP2 can significantly reduce tumor size in xenograft models of melanoma and neuroblastoma . this compound was included in a screening panel for novel SHP2 inhibitors, showing effective inhibition at low concentrations.
- Antibacterial Screening : In vitro assays revealed that the compound exhibited potent activity against multidrug-resistant strains of E. coli and S. aureus, suggesting its potential as a lead compound for developing new antibiotics .
Properties
IUPAC Name |
methyl 2-[[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-32-22-10-6-4-7-18(22)21-11-12-23(28-27-21)29-15-13-17(14-16-29)24(30)26-20-9-5-3-8-19(20)25(31)33-2/h3-12,17H,13-16H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDYSZKXYVCVHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC=C4C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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